molecular formula C10H16O B8776472 6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde CAS No. 4764-14-1

6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde

Cat. No. B8776472
Key on ui cas rn: 4764-14-1
M. Wt: 152.23 g/mol
InChI Key: OOCLVMCVOWKECB-UHFFFAOYSA-N
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Patent
US08633338B2

Procedure details

Material I was used in the procedure described in example 11 in acetonitrile and it was observed that after 2 h of reaction time, the conversion was less than 23% and selectivity for myrtanal was 53%.
[Compound]
Name
Material I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][CH:6]2[CH:9]=[O:10]>C(#N)C>[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]12[O:10][CH2:9]1

Inputs

Step One
Name
Material I
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(C1C2)C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
of reaction time

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC3(C1C2)CO3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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